molecular formula C11H14INO3 B8392176 N-(2,2-dimethoxyethyl)-4-iodobenzamide

N-(2,2-dimethoxyethyl)-4-iodobenzamide

Cat. No. B8392176
M. Wt: 335.14 g/mol
InChI Key: FKSHNXIYANGOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C11H14INO3 and its molecular weight is 335.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,2-dimethoxyethyl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-dimethoxyethyl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-4-iodobenzamide

InChI

InChI=1S/C11H14INO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

FKSHNXIYANGOFX-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-aminoacetaldehyde dimethylacetal (12.3 mL, 112 mmol) in a mixture of acetone (50 mL) and aqueous potassium bicarbonate (12 g, 122 mmol in 110 mL of water) was stirred and cooled to −5° C., as a solution of 4-iodobenzoyl chloride (25 g, 94 mmol) was added dropwise. The cooling bath was removed and the reaction stirred for 3 hours. The reaction was concentrated and diluted with water. The resulting solid was isolated by filtration and dried to give 30.5 g of N-(2,2-dimethoxyethyl)-4-iodobenzamide, 1H NMR (400 MHz, CDCl3) δ 7.78 (d, 2H), 7.46 (d, 2H), 6.34 (s, 1H), 4.44 (t, 1H), 3.58 (t, 2H), 3.42 (s, 6H) ppm.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-iodobenzoyl chloride (100 g, 375.6 mmol) in 300 mL of acetone was added to a solution of aminoacetaldehyde dimethylacetal (41.4 g, 1.05 equiv.) and potassium hydrogen carbonate (39.5 g, 1.05 equiv.) in 270 mL of acetone and 450 mL of water. After completion of the reaction, acetone was removed under reduced pressure at no more than 35° C. to induce crystallization. The crystal slurry was filtered, washed and dried in vacuo at <50° C., to give 120 g (95 M %, HPLC area % 96) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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